molecular formula C11H17FN4O B2406214 4-Amino-N-cyclopentyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-79-4

4-Amino-N-cyclopentyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2406214
CAS No.: 2101196-79-4
M. Wt: 240.282
InChI Key: DPSAFMPRTRRAEY-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopentyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a cyclopentyl ring, a fluoroethyl group, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclopentyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.

    Cyclopentyl group attachment: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.

    Amino group introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclopentyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines or alcohols.

    Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Alkyl or aryl substituted derivatives.

Scientific Research Applications

4-Amino-N-cyclopentyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopentyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-cyclopentyl-1-(2-chloroethyl)-1H-pyrazole-5-carboxamide
  • 4-Amino-N-cyclopentyl-1-(2-bromoethyl)-1H-pyrazole-5-carboxamide
  • 4-Amino-N-cyclopentyl-1-(2-iodoethyl)-1H-pyrazole-5-carboxamide

Uniqueness

4-Amino-N-cyclopentyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-amino-N-cyclopentyl-2-(2-fluoroethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4O/c12-5-6-16-10(9(13)7-14-16)11(17)15-8-3-1-2-4-8/h7-8H,1-6,13H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSAFMPRTRRAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=NN2CCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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